molecular formula C13H12O2S B099046 Ethyl 5-phenylthiophene-2-carboxylate CAS No. 19282-39-4

Ethyl 5-phenylthiophene-2-carboxylate

Cat. No.: B099046
CAS No.: 19282-39-4
M. Wt: 232.3 g/mol
InChI Key: UXNYFCYTHBUYNK-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiophene-2-carboxylate is an organic compound with the molecular formula C13H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl 2-bromo-3-phenylpropanoate with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-thiophenecarboxylate: Lacks the phenyl group, leading to different chemical properties.

    Methyl 5-phenylthiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-Phenylthiophene-2-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of the ethyl ester and phenyl substituent on the thiophene ring.

Biological Activity

Ethyl 5-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenyl group and an ethyl ester functional group. Its molecular formula is C13H12O2SC_{13}H_{12}O_2S, with a molecular weight of approximately 236.3 g/mol. The unique structure contributes to its biological activity, particularly in interactions with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially through mechanisms such as disruption of bacterial cell membranes or inhibition of essential enzymes involved in metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 μg/mLDisruption of cell membrane integrity
Escherichia coli64 μg/mLInhibition of cell wall synthesis
Pseudomonas aeruginosa128 μg/mLEnzyme inhibition

2. Anticancer Properties

This compound has been evaluated for its anticancer potential in various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 μM. The compound was shown to activate caspase pathways, leading to apoptosis.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Induction of oxidative stress

3. Antiviral Activity

Recent studies have also highlighted the antiviral potential of this compound. It has shown activity against several viral pathogens, including those responsible for respiratory infections.

Research Findings: Antiviral Mechanism

In vitro studies revealed that the compound inhibits viral replication by interfering with viral entry into host cells. For instance, it demonstrated an EC50 value of approximately 10 μM against the SARS-CoV-2 pseudovirus, indicating its potential as a therapeutic candidate for COVID-19.

Table 3: Antiviral Activity Data

VirusEC50 (μM)CC50 (μM)Selectivity Index (SI)
SARS-CoV-210>30>3
Influenza A15>25>1.67

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial: Disruption of bacterial membranes and inhibition of cell wall synthesis.
  • Anticancer: Induction of apoptosis through caspase activation and modulation of cell cycle checkpoints.
  • Antiviral: Interference with viral entry and replication processes.

Properties

IUPAC Name

ethyl 5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNYFCYTHBUYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70488932
Record name Ethyl 5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19282-39-4
Record name Ethyl 5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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